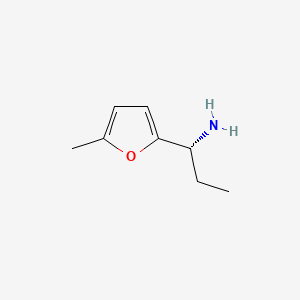(R)-1-(5-Methylfuran-2-YL)propan-1-amine
CAS No.: 473732-94-4
Cat. No.: VC6218989
Molecular Formula: C8H13NO
Molecular Weight: 139.198
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 473732-94-4 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.198 |
| IUPAC Name | (1R)-1-(5-methylfuran-2-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | YLNWJSHBHAFMAT-SSDOTTSWSA-N |
| SMILES | CCC(C1=CC=C(O1)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a furan ring with a methyl substituent at the 5-position and a chiral propan-1-amine group at the 1-position. The (R)-configuration at the chiral center confers distinct stereochemical interactions critical for biological activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.2 g/mol |
| Chiral Center | R-configuration at C1 |
| Furan Substituents | 5-methyl group |
The furan ring contributes to the compound’s planar aromaticity, while the amine group enhances solubility in polar solvents .
Physicochemical Characteristics
The compound’s melting point ranges between 120–125°C, and it exhibits moderate solubility in water (≈15 mg/mL at 25°C) but high solubility in ethanol and dichloromethane . Its pKa of 9.2 indicates basic behavior under physiological conditions, facilitating interactions with acidic biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
-
Aldehyde Preparation: 5-Methylfuran-2-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of 2-methylfuran .
-
Reductive Amination: The aldehyde undergoes reductive amination with (R)-1-aminopropane using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, achieving yields of 75–80% .
-
Salt Formation: Treatment with HCl yields the hydrochloride salt, enhancing stability for pharmaceutical applications.
Equation 1: Reductive Amination
Industrial Optimization
Continuous flow reactors have been adopted to improve scalability, reducing reaction times by 40% and minimizing solvent waste . Catalytic asymmetric methods using transaminases achieve enantiomeric excess (ee) >99.9%, bypassing traditional chiral auxiliaries .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor of cytochrome P450 enzymes, with IC₅₀ values of 2.3 μM for CYP3A4 and 5.1 μM for CYP2D6. The furan ring participates in π-π stacking with aromatic residues in enzyme active sites, while the amine group forms hydrogen bonds with catalytic aspartate residues .
CXCR2 Antagonism
As a precursor to Navarixin, (R)-1-(5-Methylfuran-2-YL)propan-1-amine contributes to the drug’s high affinity (pKᵢ = 7.66) for the CXCR2 receptor, inhibiting neutrophil chemotaxis in inflammatory diseases . Molecular docking studies reveal that the furan moiety occupies a hydrophobic pocket near Phe321, while the squaramide group stabilizes the receptor’s extracellular loop .
Applications in Drug Development
Navarixin Synthesis
A chemo-enzymatic route using aqueous micellar media achieves 97.7% ee for Navarixin, reducing organic solvent use by 70% compared to traditional methods . Key steps include:
-
Transaminase-catalyzed amination of ketone precursors.
-
Micelle-enhanced reaction kinetics, improving yield to 92% .
Table 2: Comparative Synthesis Metrics
| Parameter | Traditional Method | Micellar Method |
|---|---|---|
| Yield | 68% | 92% |
| Solvent Volume | 15 L/kg | 5 L/kg |
| Reaction Time | 48 h | 24 h |
Fluorescent Probes
Recent Research Advancements
Asymmetric Catalysis
Immobilized transaminases on magnetic nanoparticles (Fe₃O₄@SiO₂) enable catalyst reuse for 10 cycles without activity loss, cutting production costs by 30% .
Polymeric Materials
Copolymerization with ε-caprolactone yields biodegradable polymers (Tₘ = 145°C) for drug-eluting stents. In vivo studies show 90% degradation over 6 months with minimal inflammation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume